molecular formula C11H18ClN5 B15133572 N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride CAS No. 1856070-05-7

N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15133572
CAS No.: 1856070-05-7
M. Wt: 255.75 g/mol
InChI Key: APGUSNQJHADJDX-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family, which is known for its diverse biological and pharmacological activities Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with 1,5-dimethylpyrazole in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
  • N-[(2-ethylpyrazol-3-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine

Uniqueness

N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride stands out due to its unique combination of the 2-ethylpyrazole and 1,5-dimethylpyrazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

1856070-05-7

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)15(3)14-11;/h5-7H,4,8H2,1-3H3,(H,12,14);1H

InChI Key

APGUSNQJHADJDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C(=C2)C)C.Cl

Origin of Product

United States

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